1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation .Scientific Research Applications
Chemical Synthesis and Characterization
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, while not directly mentioned, is related to compounds used in various chemical syntheses. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a similar compound, has been synthesized and characterized by various spectroscopic methods, indicating the importance of such compounds in the field of organic synthesis and analytical chemistry (Jayaraman, Sridharan, & Nagappan, 2010).
Environmental Impact and Biodegradation
Benzotriazoles, a group to which the compound belongs, are known as persistent organic pollutants in aquatic environments. Studies on their biodegradation pathways have been conducted, showing the environmental relevance and degradation products of such compounds (Huntscha et al., 2014).
Use in Organic Chemistry
Compounds similar to this compound have been used as intermediates or reagents in organic synthesis. For example, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate has been utilized as a coupling reagent in the esterification of carboxylic acids (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).
Applications in Medicinal Chemistry
Related compounds, such as 1-Alkyl-benzotriazole-5-carboxylic acids, have been identified as agonists of specific human receptors, demonstrating the potential application of benzotriazole derivatives in drug discovery (Semple et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGMJJRJZLREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)O)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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